molecular formula C10H8BrNOS2 B2799931 3-(3-Bromobenzoyl)-1,3-thiazolidine-2-thione CAS No. 872587-20-7

3-(3-Bromobenzoyl)-1,3-thiazolidine-2-thione

Cat. No.: B2799931
CAS No.: 872587-20-7
M. Wt: 302.2
InChI Key: INJAJNQHIFMIIE-UHFFFAOYSA-N
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Description

3-(3-Bromobenzoyl)-1,3-thiazolidine-2-thione is an organic compound that belongs to the class of thiazolidines It is characterized by the presence of a bromobenzoyl group attached to the thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromobenzoyl)-1,3-thiazolidine-2-thione typically involves the reaction of 3-bromobenzoyl chloride with 1,3-thiazolidine-2-thione. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromobenzoyl)-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3-Bromobenzoyl)-1,3-thiazolidine-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Bromobenzoyl)-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets. The bromobenzoyl group can interact with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The thiazolidine ring can also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the bromobenzoyl group and the thiazolidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3-bromophenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNOS2/c11-8-3-1-2-7(6-8)9(13)12-4-5-15-10(12)14/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJAJNQHIFMIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=S)N1C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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